Amino-PEG5-Boc

説明

Contextualizing Polyethylene (B3416737) Glycol (PEG) in Molecular Design

Role of PEGylation in Enhancing Molecular Properties for Research

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy to enhance the physicochemical properties of peptides, proteins, drugs, and other biomolecules. pharmiweb.comwikipedia.orgnih.gov

Key benefits of PEGylation in a research context include:

Increased Water Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous environments, which is crucial for many biological applications. chempep.comwikipedia.orgthermofisher.com

Reduced Immunogenicity: The PEG chain can "mask" a molecule from the immune system, potentially reducing its immunogenic and antigenic effects. wikipedia.orgnih.gov

Prolonged Circulation Time: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer half-life in the bloodstream. wikipedia.orgnih.gov

Enhanced Stability: PEGylation can protect molecules from proteolytic degradation, thereby increasing their stability. wikipedia.orgnih.gov

The molecular weight and structure (linear or branched) of the PEG chain are critical parameters that can be adjusted to achieve the desired properties for a specific application. pharmiweb.comcheckrare.com

Heterobifunctional PEG Linkers in Contemporary Chemical Biology

Heterobifunctional PEG linkers are molecules that possess two different reactive functional groups at either end of a PEG spacer. cd-bioparticles.net This dual functionality allows for the sequential and controlled conjugation of two different molecules. cd-bioparticles.net For instance, one end of the linker might react with an amine group on a protein, while the other end reacts with a thiol group on a small molecule drug.

These linkers are instrumental in various areas of chemical biology, including:

Antibody-Drug Conjugates (ADCs): Heterobifunctional PEG linkers are used to attach potent cytotoxic drugs to antibodies, which then target specific cancer cells. cd-bioparticles.netmedkoo.com

PROTACs (Proteolysis Targeting Chimeras): These molecules utilize a heterobifunctional linker to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. sigmaaldrich.combiochempeg.com

Bioconjugation: They are essential for creating a wide array of bioconjugates for research purposes, such as fluorescently labeling proteins or immobilizing enzymes on surfaces. axispharm.comnih.gov

The PEG spacer in these linkers not only connects the two molecular entities but also imparts the beneficial properties of PEGylation, such as improved solubility and biocompatibility. axispharm.comchempep.com

Rationale for the Specific Design of Amino-PEG5-t-butyl Ester

The specific design of Amino-PEG5-t-butyl ester as a heterobifunctional linker is a deliberate combination of features that make it a highly useful tool in chemical synthesis and bioconjugation.

Dual Functionality: Amine Reactivity and Protected Carboxyl Group Utility

Amino-PEG5-t-butyl ester possesses two key functional groups: a primary amine (-NH2) and a t-butyl ester-protected carboxylic acid (-COOtBu). sigmaaldrich.commedkoo.com

Amine Reactivity: The primary amine group is a versatile handle for a variety of chemical reactions. It can readily react with activated esters (like NHS esters), carboxylic acids, aldehydes, and ketones to form stable amide or imine bonds. medkoo.combiocompare.com This reactivity allows for the straightforward attachment of the linker to proteins, peptides, or other molecules containing these functional groups. medkoo.com

Protected Carboxyl Group Utility: The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. sigmaaldrich.comlookchem.com This "orthogonal" deprotection strategy is crucial in multi-step syntheses, as it allows the researcher to unmask the carboxylic acid at a specific point without affecting other acid-labile groups in the molecule. lookchem.comacs.org Once deprotected, the free carboxylic acid can be coupled with an amine-containing molecule to complete the desired conjugate. wiley-vch.de

This dual functionality provides a controlled, stepwise approach to building complex molecular constructs.

Significance of PEG5 Spacer Length in Molecular Applications

The "PEG5" designation indicates that the linker contains five ethylene glycol units. The length of the PEG spacer is not arbitrary and plays a significant role in the properties and applications of the resulting conjugate.

Solubility and Flexibility: The PEG5 spacer is hydrophilic and flexible, which helps to improve the solubility of the final conjugate and can reduce steric hindrance between the two linked molecules. axispharm.comchempep.com

Defined Spacer Length: Unlike polydisperse PEG mixtures, Amino-PEG5-t-butyl ester is a monodisperse compound with a precisely defined length and molecular weight. thermofisher.com This homogeneity is critical for producing well-defined conjugates with consistent properties, which is particularly important in the development of therapeutic agents and for detailed structure-activity relationship studies. nih.gov

Balancing Properties: The choice of a five-unit PEG spacer often represents a balance between providing sufficient spacing and flexibility without being excessively long, which could potentially lead to undesirable interactions or a decrease in the activity of the conjugated molecules. nih.govnih.gov Research has shown that spacer length can influence factors such as the binding affinity of ligands and the cellular uptake of nanoparticles. nih.govnih.gov For instance, studies on other PEGylated systems have indicated that shorter PEG spacers can sometimes lead to faster reaction kinetics, while longer spacers can enhance solubility.

Interactive Data Table: Properties of Amino-PEG5-t-butyl Ester

| Property | Value | Source |

| CAS Number | 1446282-18-3 | sigmaaldrich.com |

| Molecular Formula | C17H35NO7 | sigmaaldrich.com |

| Molecular Weight | 365.46 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| Functional Groups | Amine, t-butyl ester | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Research Findings on the Utility of Amino-PEG5-t-butyl Ester and Related Compounds

Amino-PEG5-t-butyl ester and similar heterobifunctional PEG linkers are integral components in the synthesis of advanced biomolecules. Their application is frequently documented in the development of:

PROTACs: This linker is explicitly mentioned as a building block for PROTACs, which are designed to induce targeted protein degradation. sigmaaldrich.combiochempeg.com The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com

Antibody-Drug Conjugates (ADCs): The principles of using heterobifunctional PEG linkers are central to ADC development, where they serve to attach a cytotoxic payload to a targeting antibody. biochempeg.commedkoo.comaxispharm.com

Bioconjugation and Small Molecule Synthesis: It is used as a fundamental building block for creating a variety of small molecules and bioconjugates for research in chemical biology and medicinal chemistry. sigmaaldrich.combiochempeg.com The hydrophilic PEG spacer enhances the solubility of these constructs in biological media. sigmaaldrich.combiocompare.com

Structure

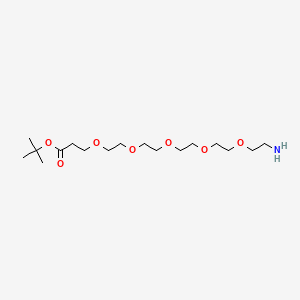

2D Structure

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIRQZQKAJSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Amino Peg5 T Butyl Ester Derivatives

Chemical Synthesis Pathways for Amino-PEG5-t-butyl Ester

The synthesis of Amino-PEG5-t-butyl ester requires a precise, stepwise approach to ensure the monodispersity of the PEG chain and the correct placement of the terminal functional groups.

Monodisperse PEG Synthesis Approaches

Achieving a well-defined, single molecular weight PEG chain is crucial for the reproducibility and efficacy of the final conjugate. acs.org Unlike traditional polymerization methods that result in a mixture of different chain lengths (polydisperse PEGs), the synthesis of monodisperse PEGs involves a stepwise construction. acs.org

Several strategies have been developed for the synthesis of monodisperse PEGs:

Iterative Coupling: This common approach involves the sequential addition of short, protected PEG units. acs.org A typical method utilizes a Williamson ether synthesis, where an alkoxide reacts with a molecule containing a good leaving group, such as a tosylate (Ts). researchgate.netrsc.org This process can be performed in solution or on a solid support, with the latter offering advantages in purification. researchgate.net

Chain Doubling and Tripling: These methods involve coupling two or three pre-synthesized PEG chains of the same length to rapidly increase the molecular weight. acs.org

A key aspect of these syntheses is the use of protecting groups to prevent unwanted side reactions and to direct the regioselectivity of the coupling reactions. google.com

Introduction and Protection of Terminal Functional Groups

The synthesis of Amino-PEG5-t-butyl ester necessitates the strategic introduction and protection of the terminal amine and carboxyl groups.

Amine Group Introduction and Protection: The primary amine can be introduced from a starting material already containing a protected amine, such as an azide (B81097) (N3) or a carbamate-protected amine (e.g., Cbz-NH). google.com The azide group can later be reduced to a primary amine. jenkemusa.com

Carboxyl Group Introduction and Protection: The t-butyl ester group is introduced to protect the carboxylic acid functionality. This is typically achieved by reacting the corresponding carboxylic acid with a source of t-butyl cation under acidic conditions. The t-butyl group can be removed later under acidic conditions to reveal the free carboxylic acid. medkoo.com

Advanced Purification Techniques for High-Purity Derivatives

The purification of PEG derivatives is essential to remove unreacted starting materials, byproducts, and oligomers of incorrect length, ensuring the high purity required for research and pharmaceutical applications. rsc.orgacs.org Several advanced chromatographic techniques are employed for this purpose.

Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated molecules based on their hydrodynamic radius. It is effective in removing low molecular weight impurities.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is particularly useful for purifying PEGylated proteins and can even separate positional isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a complementary technique to IEX.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for the analysis and purification of synthetic monodisperse PEGs.

Chromatography with Polystyrene-Divinylbenzene Beads: This method has been shown to be effective for the preparative purification of PEG derivatives, achieving high purity (>99%) at the gram scale using ethanol/water as eluents. nih.govresearchgate.net

Non-chromatographic methods like membrane separation (ultrafiltration, diafiltration, and dialysis) can also be used, particularly for separating PEGylated proteins based on molecular weight.

Characterization of Synthesized Amino-PEG5-t-butyl Ester for Research Fidelity

To ensure the identity, purity, and structural integrity of the synthesized Amino-PEG5-t-butyl ester, a combination of analytical techniques is employed.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure, including the presence of the PEG backbone, the terminal functional groups, and the protecting groups. It can also provide information on the purity of the sample. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming that the correct number of PEG units has been incorporated. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities. Different detectors can be used for quantification. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. acs.org |

| Elemental Analysis | Determines the elemental composition (C, H, N, O) of the molecule, which can be compared to the theoretical values to confirm purity. medkoo.com |

Derivatization and Functionalization Strategies

The utility of Amino-PEG5-t-butyl ester lies in its ability to be further derivatized and conjugated to other molecules. The primary amine serves as a key reactive handle for this purpose.

Amine-Reactive Conjugation Chemistry

The primary amine of Amino-PEG5-t-butyl ester is nucleophilic and can react with a variety of electrophilic functional groups to form stable covalent bonds. This reactivity is the basis for its use in bioconjugation.

Common amine-reactive chemistries include:

Reaction with N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used to acylate primary amines, forming a stable amide bond. precisepeg.combroadpharm.com The reaction is typically carried out in a pH range of 7 to 9. precisepeg.com

Reaction with Pentafluorophenyl (PFP) Esters: PFP esters are another class of amine-reactive reagents that form amide bonds. They are often more stable to hydrolysis in aqueous solutions compared to NHS esters, leading to more efficient reactions. precisepeg.com

Reaction with Isothiocyanates: Primary amines react with isothiocyanates to form stable thiourea (B124793) linkages.

Reductive Amination with Aldehydes and Ketones: The amine can react with an aldehyde or ketone to form an intermediate imine or Schiff base, which is then reduced to a stable secondary amine linkage.

These conjugation strategies allow for the attachment of Amino-PEG5-t-butyl ester to a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs, to impart the beneficial properties of the PEG spacer, such as increased solubility and biocompatibility. biochempeg.combroadpharm.comthermofisher.com

Reactions with Carboxylic Acids

The amino group can be acylated by carboxylic acids to form a stable amide bond. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. cd-bioparticles.netbroadpharm.com The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: General Conditions for Amide Bond Formation

| Parameter | Condition |

| Reactants | Amino-PEG5-t-butyl ester, Carboxylic Acid |

| Coupling Agents | EDC, DCC, HATU |

| Solvent | DCM, DMF |

| Temperature | Room Temperature |

Reactions with Activated Esters (e.g., NHS Esters, PFP Esters)

A more direct method for forming amide bonds involves the reaction of the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. medkoo.commdpi.com This approach is highly efficient and proceeds under mild, often neutral, conditions in a variety of solvents, including aqueous buffers. medkoo.commdpi.com The reaction results in the formation of a stable amide linkage and the release of the corresponding alcohol (NHS or PFP). PFP esters are noted to be more stable towards hydrolysis than NHS esters.

Table 2: Common Activated Esters and Their Reactivity

| Activated Ester | Key Features |

| N-hydroxysuccinimide (NHS) ester | Highly reactive towards primary amines, commonly used in bioconjugation. medkoo.commdpi.com |

| Pentafluorophenyl (PFP) ester | More stable to hydrolysis than NHS esters, also highly reactive with amines. |

Reactions with Carbonyls (Ketones, Aldehydes)

The primary amine of Amino-PEG5-t-butyl ester can undergo reductive amination with aldehydes and ketones to form a secondary amine. medkoo.comaxispharm.com This two-step process begins with the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the more stable amine linkage. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the carbonyl starting material.

Deprotection of t-butyl Ester under Acidic Conditions

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. medkoo.comaxispharm.combiocompare.com It is stable under a wide range of reaction conditions used to modify the amine terminus. This protecting group can be selectively removed under acidic conditions to reveal the free carboxylic acid. sigmaaldrich.commedkoo.commedkoo.com

The deprotection is typically achieved by treating the t-butyl ester derivative with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). vulcanchem.com The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) gas and the formation of the carboxylic acid. The reaction is generally clean and proceeds to completion at room temperature.

Table 3: Conditions for t-butyl Ester Deprotection

| Reagent | Solvent | Temperature | Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Free Carboxylic Acid |

Subsequent Carboxylic Acid Functionalization

Once the t-butyl group is removed, the newly exposed carboxylic acid becomes available for a variety of subsequent functionalization reactions. cd-bioparticles.net This allows for the attachment of a second molecule or functional group, making Amino-PEG5-t-butyl ester a valuable linker for creating complex bioconjugates or other molecular constructs.

The carboxylic acid can be activated, similar to the process described in section 2.4.1.1, using coupling agents like EDC or DCC. cd-bioparticles.net This activated intermediate can then react with a wide range of nucleophiles, most commonly primary amines, to form another stable amide bond. This two-step process allows for the controlled and sequential assembly of molecular components. For instance, a biomolecule could be attached to the amine end of the PEG linker, followed by deprotection and subsequent coupling of a small molecule drug or a signaling probe to the carboxylic acid end.

Applications of Amino Peg5 T Butyl Ester in Bioconjugation Research

General Principles of Bioconjugation Utilizing PEG Linkers

The process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, is a widely used strategy in bioconjugation to improve the therapeutic properties of biomolecules and drugs. creativepegworks.comeuropeanpharmaceuticalreview.com PEG is a biocompatible, non-toxic, and water-soluble polymer that can increase the size and hydrodynamic radius of the conjugated molecule. europeanpharmaceuticalreview.comissuu.com This modification can lead to several advantages, including:

Improved Pharmacokinetics : PEGylation can extend the circulation half-life of a therapeutic by reducing its clearance by the kidneys. issuu.comresearchgate.netplos.org

Enhanced Solubility : The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug delivery. biosynth.comaxispharm.comaxispharm.com

Reduced Immunogenicity : The PEG chain can create a protective layer around the biomolecule, shielding it from the immune system and reducing the likelihood of an immune response. creativepegworks.comresearchgate.netplos.org

Increased Stability : PEGylation can protect biomolecules from enzymatic degradation. europeanpharmaceuticalreview.combiosynth.com

The properties of the resulting PEGylated conjugate are influenced by factors such as the size and structure (linear or branched) of the PEG linker and the site of attachment on the biomolecule. creativepegworks.comresearchgate.net

Protein and Peptide Conjugation

Amino-PEG5-t-butyl ester is frequently used to modify proteins and peptides. axispharm.com The primary amine of the linker can be conjugated to various sites on a protein, such as the side chains of lysine (B10760008) residues or the N-terminus. conicet.gov.ar

The conjugation of PEG linkers to proteins can be achieved through two main approaches: random and site-specific conjugation. europeanpharmaceuticalreview.com

Random Conjugation : This method typically targets abundant and accessible functional groups on the protein surface, such as the amine groups of lysine residues. conicet.gov.ar While straightforward, this approach results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. conicet.gov.arnih.gov This heterogeneity can lead to difficulties in characterization and potential loss of biological activity if the modification occurs at or near the protein's active site. nih.gov

Site-Specific Conjugation : This approach aims to attach the PEG linker to a specific, predetermined site on the protein. conicet.gov.ar This can be achieved by targeting unique functional groups, such as the thiol group of a cysteine residue, or by introducing a specific conjugation site through genetic engineering. europeanpharmaceuticalreview.comconicet.gov.ar Site-specific conjugation yields a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs), which can lead to improved therapeutic efficacy and a better safety profile. nih.govnih.govsynaffix.com The development of site-specific methods is a significant advancement in the field of bioconjugation. europeanpharmaceuticalreview.comsynaffix.com

Table 1: Comparison of Random vs. Site-Specific Conjugation

| Feature | Random Conjugation | Site-Specific Conjugation |

|---|---|---|

| Method | Targets abundant functional groups (e.g., lysine amines). conicet.gov.ar | Targets unique, specific sites (e.g., cysteine thiols, engineered sites). europeanpharmaceuticalreview.comconicet.gov.ar |

| Product | Heterogeneous mixture of conjugates. conicet.gov.arnih.gov | Homogeneous, well-defined product. europeanpharmaceuticalreview.comnih.gov |

| Control | Difficult to control the number and location of attached linkers. nih.gov | Precise control over the conjugation site and stoichiometry. synaffix.com |

| Impact on Activity | Potential for reduced biological activity due to modification near active sites. nih.gov | Preserves biological activity by avoiding critical regions. conicet.gov.ar |

| Reproducibility | Can be difficult to reproduce consistently. nih.gov | Highly reproducible process. nih.gov |

PEGylation can have a significant impact on the biological activity of proteins and peptides. While the addition of a PEG chain can sometimes lead to a decrease in in vitro activity due to steric hindrance, which may interfere with receptor binding, this is often compensated for by improved in vivo efficacy. researchgate.netplos.org The extended circulation time and increased stability of the PEGylated molecule can lead to more sustained therapeutic effects. researchgate.netplos.org

For example, studies have shown that PEGylating proteins can significantly extend their plasma half-life. plos.org The length and structure of the PEG chain play a crucial role; for instance, higher molecular weight PEGs can lead to longer circulation times. acs.org However, there is a balance to be struck, as excessive PEGylation can lead to a significant loss of bioactivity. researchgate.net The specific impact of PEGylation is dependent on the protein, the size and type of the PEG linker, and the conjugation site. researchgate.net

Site-Specific vs. Random Conjugation Methodologies

Nucleic Acid Modification and Labeling

Amino-PEG5-t-butyl ester and similar PEG linkers are also employed in the modification and labeling of nucleic acids, such as DNA and RNA. axispharm.comnih.gov The linker can be attached to the nucleic acid, for example, at the 5' or 3' terminus, to introduce new functionalities. google.com This can be used to:

Improve Delivery : PEGylation can enhance the delivery of nucleic acid-based therapeutics, such as siRNA, by improving their stability and biodistribution. acs.org

Enable Conjugation : The linker can be used to attach other molecules, such as fluorescent dyes for imaging or targeting ligands for specific cell delivery. google.com

Enhance Hybridization : The incorporation of PEG linkers can influence the hybridization properties of oligonucleotides. nih.gov

Carbohydrate and Glycoconjugate Synthesis

In the field of glycobiology, Amino-PEG5-t-butyl ester can be utilized in the synthesis of glycoconjugates, which are molecules containing a carbohydrate linked to another species, such as a protein or lipid. glycomindsynth.comunimi.it The linker can be used to connect a carbohydrate moiety to a protein or other biomolecule, a process that is important in the development of vaccines and other therapeutics. unimi.itnih.gov The hydrophilic PEG spacer can help to improve the solubility and bioavailability of these complex molecules. nih.gov

Development of Advanced Biomedical Probes

The unique properties of Amino-PEG5-t-butyl ester make it a valuable tool in the development of advanced biomedical probes for research and diagnostic applications. biochempeg.comsigmaaldrich.com For instance, it can be incorporated into the synthesis of:

Targeted Imaging Agents : By conjugating a targeting moiety (e.g., an antibody or peptide) to an imaging agent (e.g., a fluorescent dye or nanoparticle) using a PEG linker, researchers can create probes that specifically accumulate in target tissues, enhancing the signal for diagnostic imaging. mdpi.com

Proteolysis-Targeting Chimeras (PROTACs) : Amino-PEG5-t-butyl ester can be used as a building block in the synthesis of PROTACs. biochempeg.comsigmaaldrich.com These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding and ligase-binding moieties. biochempeg.comsigmaaldrich.com

Affinity Purification Systems : Biotin-PEG linkers are used to capture and purify target molecules with high affinity. axispharm.com

Fluorescent Labeling Strategies

The architecture of Amino-PEG5-t-butyl ester is well-suited for the strategic attachment of fluorescent dyes to biomolecules, a cornerstone of modern biological imaging. The general approach involves a two-step process that leverages the linker's orthogonal reactivity.

First, the primary amine of the Amino-PEG5-t-butyl ester can be reacted with an amine-reactive derivative of a fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond, covalently linking the fluorophore to the PEG chain. The t-butyl ester at the other end of the linker remains intact during this step.

In the second stage, the t-butyl ester protecting group is removed using an acid, such as trifluoroacetic acid (TFA), which exposes a terminal carboxylic acid. researchgate.netnih.gov This newly available carboxylic acid can then be activated (e.g., using EDC or HATU) and reacted with a primary amine on a target biomolecule, such as the side chain of a lysine residue in a protein or a peptide. broadpharm.com This strategy allows for the precise, covalent attachment of a fluorescent probe to a biological target via the PEG spacer.

The inclusion of the PEG linker in fluorescent labeling offers several advantages. It can improve the water solubility of hydrophobic fluorescent dyes and, by creating distance between the dye and the biomolecule, can minimize quenching effects that might otherwise reduce the fluorescence signal. axispharm.com

Below is a representative table outlining the steps for a generalized fluorescent labeling strategy using a linker like Amino-PEG5-t-butyl ester.

| Step | Description | Reactants | Key Functional Group Interaction |

| 1 | Fluorophore Conjugation | Amino-PEG5-t-butyl ester, Amine-reactive fluorescent dye (e.g., Fluorescein-NHS ester) | Amine on PEG linker reacts with NHS ester of the dye. |

| 2 | Deprotection | Fluorophore-PEG5-t-butyl ester conjugate, Acid (e.g., Trifluoroacetic Acid) | Acidic cleavage of the t-butyl ester to reveal a carboxylic acid. |

| 3 | Biomolecule Conjugation | Fluorophore-PEG5-carboxylic acid, Target biomolecule with amine groups (e.g., protein), Coupling agents (e.g., EDC, NHS) | Activated carboxylic acid on the PEG linker reacts with an amine on the biomolecule. |

Role in Drug Delivery Systems and Targeted Therapeutics Research

Antibody-Drug Conjugates (ADCs) Development

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. medchemexpress.com The linker is a critical component that connects the antibody to the drug, and its properties significantly influence the ADC's efficacy and tolerability. medchemexpress.com PEG-based linkers, which can be synthesized from precursors like Amino-PEG5-t-butyl ester, are widely used to improve the water solubility and stability of ADCs.

The stability of the linker is crucial for an effective ADC. The linker must be stable enough to remain intact while the ADC circulates in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. medchemexpress.comnih.gov Upon reaching the target cancer cell, the linker should facilitate the release of the active drug.

PEG linkers can be designed to be either cleavable or non-cleavable.

Cleavable Linkers: These are designed to release the drug upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins. medchemexpress.com A linker derived from Amino-PEG5-t-butyl ester can be incorporated into more complex, cleavable designs, for instance, by attaching it to a protease-sensitive peptide sequence (e.g., Val-Cit). medchemexpress.com

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome following internalization to release the drug payload. medchemexpress.com The drug is released with the linker and a residual amino acid still attached. The PEG5 spacer in such a linker helps maintain solubility and can influence the properties of the released drug-linker metabolite.

Research on maytansinoid-based ADCs has shown that the drug-to-antibody ratio (DAR) is a critical parameter affecting PK. nih.gov While not directly studying the PEG5 variant, these studies highlight general principles. ADCs with very high DARs (e.g., 9-10) tend to be cleared from circulation more rapidly and show increased accumulation in the liver compared to those with lower DARs (e.g., 2-6). nih.gov The use of PEG linkers like the one derived from Amino-PEG5-t-butyl ester can help to mitigate the aggregation and poor solubility associated with high DAR ADCs, potentially leading to a more favorable therapeutic index. nih.gov By improving solubility, the PEG linker can help ensure that the ADC remains in circulation long enough to reach its target tumor tissue. axispharm.com

Linker Stability and Release Mechanisms in ADC Design

Proteolysis-Targeting Chimeras (PROTACs) Synthesis

PROTACs are heterobifunctional molecules designed to hijack the body's own protein disposal system—the ubiquitin-proteasome system—to eliminate specific disease-causing proteins. nih.govbroadpharm.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. The linker's role is to bridge these two proteins, facilitating the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI. nih.gov

Amino-PEG5-t-butyl ester is an exemplary building block for PROTAC linkers. sigmaaldrich.combiochempeg.com After deprotection of the t-butyl ester to reveal a carboxylic acid, it can be coupled to one of the ligands, while the amine end is coupled to the other, creating the final PROTAC molecule.

The length and composition of the linker are critical determinants of a PROTAC's efficacy. nih.govbroadpharm.com The linker must be of an optimal length to allow for the successful formation of a stable and productive ternary complex between the POI and the E3 ligase. broadpharm.com If the linker is too short or too long, it may fail to bring the two proteins into the correct orientation for ubiquitination.

PEG chains are the most common motif used in PROTAC linkers, with statistical analysis of published structures showing their presence in a majority of cases. nih.govbiochempeg.com Researchers often synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to systematically determine the optimal distance for a given target and E3 ligase pair. biochempeg.com Amino-PEG5-t-butyl ester provides a linker of a specific length (five ethylene (B1197577) glycol units) that can be a key component in such optimization studies. biochempeg.com The attachment points of the linker on both the POI ligand and the E3 ligase ligand are also crucial variables that are explored during the optimization process to achieve maximal degradation potency. nih.gov

The design of an effective PROTAC goes beyond simply connecting two ligands; the linker itself imparts crucial physicochemical properties to the final molecule. nih.gov The incorporation of a hydrophilic PEG5 linker, derived from Amino-PEG5-t-butyl ester, can significantly improve the solubility of the PROTAC. biochempeg.com This is a major consideration, as many PROTACs are large molecules that often suffer from poor solubility and low cell permeability, hindering their biological activity. biochempeg.com

Optimization of Linker Length and Attachment Points in PROTACs

Nanomedicine and Nanocarrier Functionalization

In nanomedicine, PEGylation—the process of attaching PEG chains to surfaces—is a widely used strategy to improve the therapeutic performance of nanocarriers like nanoparticles and liposomes. mdpi.com Heterobifunctional PEG derivatives, such as Amino-PEG5-t-butyl ester, are ideal for the surface functionalization of these nanocarriers. biochempeg.commdpi.com

The process typically involves a covalent conjugation strategy, which is preferred over physical adsorption due to the formation of strong, stable bonds. mdpi.com For instance, the primary amine group of Amino-PEG5-t-butyl ester can be reacted with a functional group (e.g., carboxylic acid) on the surface of a nanoparticle. medkoo.com This attaches the PEG5 chain to the nanocarrier, creating a hydrophilic shield. This PEG layer can help to:

Increase Stability: Prevent the aggregation of nanoparticles in biological fluids. mdpi.com

Prolong Circulation: Reduce clearance by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the nanocarrier.

Provide a Conjugation Point: Following the attachment to the nanoparticle, the t-butyl ester group at the other end of the PEG chain can be deprotected under acidic conditions to reveal a carboxylic acid. sigmaaldrich.com This newly available functional group can then be used to covalently attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents, enabling the creation of a targeted drug delivery system. mdpi.com

This step-wise functionalization allows for the precise engineering of nanocarriers with desired properties for targeted drug delivery applications. biochempeg.commdpi.com

Surface Modification of Nanoparticles for Enhanced Biocompatibility

The surface modification of nanoparticles with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to improve their performance in biological systems. Amino-PEG5-t-butyl ester is utilized in this process to create a hydrophilic and biocompatible shell on the surface of nanoparticles. axispharm.commdpi.com

The primary amine group of the molecule allows for its covalent attachment to the surface of various nanoparticles. medkoo.combroadpharm.com Once conjugated, the flexible PEG chain forms a dense, water-soluble layer that masks the nanoparticle's core material from the biological environment. mdpi.com This "stealth" layer provides several key advantages for biocompatibility:

Reduced Opsonization: The hydrophilic PEG shell sterically hinders the adsorption of opsonin proteins from the bloodstream. This reduction in protein binding minimizes the recognition and subsequent uptake of the nanoparticles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. creative-biolabs.comnih.gov

Prolonged Circulation Time: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives. axispharm.comcreative-biolabs.com This extended presence in the bloodstream increases the probability of the nanoparticle reaching its intended therapeutic target.

Enhanced Stability: The PEG layer prevents the aggregation of nanoparticles in biological fluids, improving their colloidal stability and ensuring they remain dispersed for effective delivery. mdpi.com

Table 1: Effects of Nanoparticle PEGylation on Biocompatibility

| Property Affected | Consequence of PEGylation | Research Finding |

| Protein Adsorption | Decreased | The hydrophilic PEG chain creates a steric barrier that resists protein adsorption. |

| Immune Recognition | Minimized | Reduced opsonization leads to less recognition by the mononuclear phagocyte system (MPS). creative-biolabs.comnih.gov |

| Blood Circulation | Prolonged | Evasion of the MPS results in a longer half-life in the bloodstream. axispharm.comcreative-biolabs.com |

| Colloidal Stability | Increased | The PEG shell prevents aggregation in biological fluids. mdpi.com |

Ligand-Directed Targeting in Nanoparticle Systems

Amino-PEG5-t-butyl ester functions as a heterobifunctional crosslinker, which is essential for developing actively targeted nanoparticle systems. biochempeg.comsigmaaldrich.com This strategy involves attaching specific targeting ligands to the nanoparticle surface to direct them to diseased cells or tissues that overexpress corresponding receptors.

The molecule's design is ideal for this purpose. The primary amine group serves as a reactive handle for the covalent attachment of various targeting moieties, such as:

Antibodies or antibody fragments

Peptides

Small molecules

Aptamers

After the initial conjugation of the linker to the nanoparticle, the t-butyl ester group is deprotected under acidic conditions to reveal a carboxylic acid, which can then be activated to react with the targeting ligand. medkoo.combroadpharm.com Alternatively, the amine group can directly react with an activated carboxyl group on a pre-functionalized ligand. medkoo.com This synthetic versatility allows for the precise engineering of nanoparticles that can actively seek out and bind to specific cellular targets, such as tumor cells. biochempeg.com This targeted approach can enhance the accumulation of the therapeutic payload at the site of action, thereby increasing efficacy and reducing off-target side effects. The use of such linkers has been integral to the development of sophisticated therapeutic platforms like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.comsigmaaldrich.comsigmaaldrich.com

Table 2: Components in Ligand-Directed Nanoparticle Targeting

| Component | Role in the System | Example from Research |

| Nanoparticle | Drug carrier/core | Poly(lactic-co-glycolic acid) (PLGA) or other polymeric nanoparticles. nih.gov |

| Amino-PEG5-t-butyl ester | Linker | Connects the targeting ligand to the nanoparticle surface, providing spacing and flexibility. biochempeg.comsigmaaldrich.com |

| Targeting Ligand | Guiding Molecule | Antibodies, peptides (e.g., cell-penetrating peptides), or small molecules (e.g., folate). biochempeg.comnih.govpurdue.edu |

| Target Receptor | Binding Site | Receptors overexpressed on cancer cells (e.g., Transferrin receptors). nih.gov |

Gene Delivery Systems

The development of safe and effective non-viral vectors is a primary goal in gene therapy. Amino-PEG5-t-butyl ester and related PEGylated compounds are valuable tools in the design of polymeric nanoparticles for the delivery of nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).

Poly(amino ester)-Based Polymers in Nucleic Acid Delivery

Poly(beta-amino esters) (PBAEs) are a class of biodegradable, cationic polymers that have emerged as leading candidates for non-viral gene delivery. nih.gov Their cationic nature allows them to electrostatically interact with and condense negatively charged nucleic acids into stable nanoparticles, protecting the genetic material from degradation and facilitating cellular uptake. nih.gov

Amino-PEG5-t-butyl ester can be incorporated into PBAE-based systems to enhance their properties. PEG-PBAE block copolymers can be synthesized where the PEG segment forms a hydrophilic corona around a core composed of the cationic, nucleic-acid-condensing PBAE. mdpi.com This PEG shell confers the same benefits of improved stability and biocompatibility as seen in other nanoparticle systems. nih.gov Research has shown that surface-modifying PBAE-containing nanoparticles with PEGylated linkers can reduce the cytotoxicity associated with the cationic polymer while improving pDNA loading and transfection efficiency. nih.gov The ability to create combinatorial libraries of PBAEs with varied chemical properties allows for the identification of polymers optimized for specific cell types and nucleic acid payloads. nih.gov

Table 3: Formulations for Nucleic Acid Delivery

| Polymer System | Nucleic Acid Payload | Key Feature |

| PEG-Poly(β-amino ester) (PEG-PBAE) Micelles | pDNA, mRNA | pH-responsive release, enhanced stability. nih.govmdpi.com |

| PLGA/PBAE Blend Nanoparticles | Plasmid DNA (pDNA) | Combines biodegradability of PLGA with transfection efficiency of PBAE. nih.gov |

| CPP-PEG-Coated PBAE/PLGA Nanoparticles | Plasmid DNA (pDNA) | Surface modification with cell-penetrating peptides (CPPs) improves uptake and efficiency. nih.gov |

pH-Responsive Delivery Mechanisms

A key advantage of PBAE-based gene delivery systems is their inherent pH-responsiveness, which enables the triggered release of their genetic cargo inside the cell. nih.govmdpi.com This mechanism exploits the natural pH gradient of the endocytic pathway.

After a nanoparticle is taken up by a cell via endocytosis, it is trafficked into an endosome. The pH within the endosome is mildly acidic (pH ~5.5-6.5), which is lower than the physiological pH of the bloodstream (pH ~7.4). mdpi.comnih.gov The tertiary amine groups in the backbone of the PBAE polymer become protonated in this acidic environment. mdpi.comacs.org

This protonation leads to a "proton sponge effect," where the influx of protons and counter-ions (like chloride) into the endosome increases the osmotic pressure, causing the endosome to swell and eventually rupture. nih.gov This endosomal escape is crucial for preventing the degradation of the nucleic acid payload in the lysosome and for releasing it into the cytoplasm. nih.gov The protonation of the polymer also weakens its electrostatic binding to the nucleic acid, facilitating the release of the genetic material so it can perform its function (e.g., transcription in the nucleus or translation in the cytoplasm). nih.gov Therefore, PBAE-based nanoparticles act as intelligent delivery vehicles that remain stable in circulation but efficiently release their payload in response to the specific acidic environment of the intracellular compartment. mdpi.com

Contributions to Materials Science and Surface Functionalization

Surface Modification of Biomaterials for Enhanced Performance

The ability to control biological interactions at the material interface is critical for the performance of medical devices, implants, and diagnostics. Amino-PEG5-t-butyl ester and similar PEGylated molecules are instrumental in the surface modification of biomaterials to improve their biocompatibility and functionality. diagnosticsworldnews.com The process of attaching PEG chains to a surface, known as PEGylation, is a widely adopted strategy to create "stealth" surfaces that can evade biological recognition. nih.govnih.gov

A primary challenge in the use of biomaterials is biofouling, the undesirable accumulation of biomolecules such as proteins, followed by cells, on the material surface. sigmaaldrich.com This non-specific adsorption can impair device function, trigger inflammatory responses, and lead to the failure of medical implants. sigmaaldrich.comacs.org

Grafting PEG chains onto a surface using linkers like Amino-PEG5-t-butyl ester is a highly effective method to confer resistance to protein and cell adsorption. sigmaaldrich.compsu.edu The mechanism behind this resistance lies in the hydrophilic nature of the PEG chains. nih.gov Each ethylene (B1197577) glycol unit in the PEG backbone can bind water molecules, creating a tightly bound hydration layer on the material's surface. nih.gov This layer acts as a physical and energetic barrier, sterically hindering the approach of proteins and preventing them from adsorbing onto the underlying substrate. nih.govacs.org The result is a "non-fouling" or "anti-fouling" surface that significantly enhances the biocompatibility of the material. sigmaaldrich.commdpi.com Research has shown that surfaces coated with PEG can dramatically reduce non-specific protein binding from complex biological fluids like blood serum. psu.edumdpi.com

While the intrinsic property of a PEGylated surface is to repel cells, the heterobifunctional nature of Amino-PEG5-t-butyl ester allows for sophisticated control over cellular interactions, enabling the design of surfaces that can either repel or selectively promote cell adhesion. rsc.orgnih.gov

Initially, the surface coated with these PEG linkers is cell-repellent due to the anti-fouling properties described above. rsc.org However, the terminal t-butyl ester group provides a latent functionality. After the initial surface modification via the amine group, the t-butyl group can be cleaved to expose a carboxylic acid. This acid can then be used as a chemical handle to covalently attach specific bioactive ligands, such as cell-adhesive peptides. nih.gov A widely used example is the RGD (Arginine-Glycine-Aspartic acid) peptide sequence, which is known to bind to integrin receptors on the cell surface and promote adhesion. nih.govmdpi.com

By using Amino-PEG5-t-butyl ester as a spacer, researchers can present these adhesive peptides at a controlled distance from the biomaterial surface, while the surrounding PEG layer continues to resist non-specific cell binding. This strategy allows for the creation of "bio-interactive" surfaces that encourage the attachment and growth of specific, desired cell types while preventing the adhesion of others, which is a critical requirement in tissue engineering and regenerative medicine. rsc.orgnih.gov

Reducing Non-Specific Adsorption

Integration into Polymer-Based Constructs

Amino-PEG5-t-butyl ester serves as a valuable building block in polymer chemistry for the synthesis of advanced polymer-based constructs with tailored properties. biochempeg.com Its bifunctional nature allows it to be incorporated into larger polymer chains, forming structures such as block copolymers and hydrogels. researchgate.net

For instance, the amine end of the molecule can act as an initiator for the ring-opening polymerization of N-carboxyanhydrides (NCAs), leading to the formation of PEG-poly(amino acid) block copolymers. researchgate.net These amphiphilic block copolymers can self-assemble in aqueous solutions to form nanoparticles or other structures used in drug delivery. researchgate.net

Furthermore, both the amine and the deprotected carboxyl groups can participate in polymerization reactions. For example, they can be used in the synthesis of poly(beta-amino ester)s (PBAEs), a class of biodegradable polymers known for their use as gene delivery vehicles. nih.govmdpi.comnih.gov The incorporation of the flexible and hydrophilic PEG-5 segment can influence the physicochemical properties of the resulting polymer, such as its solubility, stability, and interaction with biological systems. nih.govnih.gov In one study, a similar compound, GuL-PEG5-NH2 (derived from deprotection of a tert-butyl ester), was used to create dextran-based nanoparticles for targeted drug delivery, highlighting the role of this linker in constructing complex polymer architectures. pan.pl

Table 2: Applications in Polymer Constructs

| Polymer Construct | Role of Amino-PEG5-t-butyl ester (or derivative) | Research Focus | Source |

|---|---|---|---|

| PEG-poly(amino acid) Block Copolymers | Macroinitiator for ring-opening polymerization | Synthesis of biocompatible block copolymers for self-assembly | researchgate.net |

| Poly(beta-amino ester) (PBAE) Nanoparticles | Monomer/modifier to impart PEG shielding | Improving stability and reducing toxicity of gene delivery vectors | nih.govnih.gov |

| Dextran-based Nanoparticles | Linker to attach targeting ligands | Creating targeted nanoparticles for medical imaging and therapy | pan.pl |

| Hydrogels | Crosslinking agent | Forming water-swollen networks for tissue engineering and drug delivery | |

Engineering of Biosensors and Diagnostic Platforms

The performance of biosensors and diagnostic platforms often depends on the quality of the sensor surface. High sensitivity and specificity require that the target analyte binds efficiently to the sensor while non-specific binding of other molecules from the sample matrix is minimized. researchgate.netaffiniteinstruments.com

Amino-PEG5-t-butyl ester is used to functionalize the surfaces of biosensors, such as those used in Surface Plasmon Resonance (SPR), and diagnostic nanoparticles (e.g., gold nanoparticles). medkoo.comsigmaaldrich.com The process involves first attaching the linker to the sensor surface (e.g., a gold surface via a thiol-terminated version or a carboxylated surface via the amine group). researchgate.net This creates the anti-fouling PEG layer that reduces background noise from non-specific adsorption, thereby significantly improving the sensor's signal-to-noise ratio. researchgate.netaffiniteinstruments.com

Following this, the terminal t-butyl ester can be deprotected, and the resulting carboxylic acid is used to immobilize a specific capture probe, such as an antibody, antigen, or nucleic acid. medkoo.comethz.ch This covalent attachment ensures that the probe is stably anchored to the surface. Research has demonstrated that creating a well-defined, protein-resistant layer with tethered capture molecules is essential for achieving high sensitivity in diagnostic assays, especially when working with complex samples like human serum or plasma. mdpi.comresearchgate.net The use of such heterobifunctional PEG linkers is therefore a key strategy in the development of robust and reliable biosensors and diagnostic tools. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Amino-PEG5-t-butyl ester |

| N-hydroxysuccinimide (NHS) |

| Arginine-Glycine-Aspartic acid (RGD) |

| GuL-PEG5-NH2 |

| Poly(beta-amino ester)s (PBAEs) |

| Poly(amino acid)s |

Mechanistic Studies and Chemical Biology Investigations

Reactivity Profiling of Amine and Protected Carboxyl Groups

The utility of Amino-PEG5-t-butyl ester stems from the distinct and predictable reactivity of its two terminal functional groups.

The primary amine group (-NH2) is nucleophilic and serves as a reactive handle for conjugation. It readily participates in reactions with a variety of electrophilic partners. Common reactions include the formation of stable amide bonds through coupling with carboxylic acids, which is often facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). medkoo.comdcchemicals.com The amine group also reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form the same stable amide linkage. medkoo.combiocompare.combroadpharm.com Furthermore, it can react with carbonyl compounds like aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines. medkoo.combroadpharm.com

The carboxyl group is present as a tert-butyl (t-butyl) ester . The bulky t-butyl group serves as a protecting group, rendering the carboxyl function inert to many common reaction conditions, particularly those that are basic or nucleophilic. broadpharm.com This protection is crucial for sequential synthesis, allowing the free amine group to be modified without interference from the carboxyl end. Deprotection, or cleavage, of the t-butyl ester is typically achieved under acidic conditions. sigmaaldrich.combiochempeg.commedkoo.combiocompare.com Reagents such as trifluoroacetic acid (TFA) are commonly used for this purpose. sigmaaldrich.comrsc.org Milder alternatives, like aqueous phosphoric acid, have also been shown to be effective for removing t-butyl protecting groups. organic-chemistry.org Interestingly, t-butyl esters can be converted directly into highly reactive acid chlorides by treatment with thionyl chloride, providing another pathway for subsequent functionalization. researchgate.net

Table 1. Reactivity Profile of Amino-PEG5-t-butyl ester Functional Groups.

Orthogonal Protection and Deprotection Strategies in Complex Syntheses

The concept of orthogonal protection is fundamental to the synthesis of complex, multifunctional molecules, and Amino-PEG5-t-butyl ester is designed to be compatible with this approach. nih.gov Orthogonal strategies allow for the selective removal of one protecting group in the presence of others, enabling precise, stepwise construction of a target molecule. nih.gov

The t-butyl ester of Amino-PEG5-t-butyl ester is a key component of one of the most common orthogonal protection schemes in peptide synthesis: the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. nih.gov In this scheme, the Fmoc group, often used to protect amines, is labile to basic conditions (e.g., 20% piperidine (B6355638) in DMF), while the t-butyl group (protecting carboxyl or hydroxyl groups) is stable to these conditions. sigmaaldrich.com Conversely, the t-butyl group is labile to acid (e.g., TFA), while the Fmoc group is stable. sigmaaldrich.com

This orthogonality allows a researcher to, for example, couple the free amine of Amino-PEG5-t-butyl ester to an Fmoc-protected amino acid on a solid support. The Fmoc group can then be removed with piperidine to expose a new amine for further chain elongation, all while the t-butyl ester at the other end of the PEG linker remains intact. At a later stage in the synthesis, the t-butyl ester can be selectively cleaved with TFA to reveal the carboxylic acid for conjugation to another molecule, without disturbing other acid-sensitive parts of the construct if they are protected by different means.

The t-butyl ester's stability profile makes it compatible with various other protecting groups beyond Fmoc. For instance, it is stable to the conditions used to remove benzyl (B1604629) esters (hydrogenolysis) and to the hydrazine-based conditions used to cleave Dde or ivDde protecting groups. sigmaaldrich.comresearchgate.net This high degree of compatibility provides chemists with a flexible and robust toolkit for designing complex synthetic routes.

Table 2. Orthogonal Deprotection Schemes Compatible with t-Butyl Esters.

Advanced Spectroscopic and Chromatographic Analysis of Reactions

The synthesis and conjugation reactions involving Amino-PEG5-t-butyl ester are monitored and characterized using a suite of modern analytical techniques to ensure structural integrity and purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the linker and its derivatives. In ¹H NMR spectra, characteristic signals include a prominent singlet for the nine protons of the t-butyl group at approximately 1.4-1.5 ppm and a series of multiplets for the PEG chain protons typically found between 3.5 and 3.7 ppm. rsc.org The disappearance of the t-butyl signal provides clear evidence of successful deprotection.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly with electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF), is used to confirm the exact mass of the molecule (C₁₇H₃₅NO₇, MW = 365.46 g/mol ) and its reaction products. sigmaaldrich.commedkoo.comrsc.org This provides definitive confirmation of successful conjugation or modification by detecting the expected change in molecular weight.

Infrared (IR) Spectroscopy: IR analysis helps to identify functional groups. The spectrum of Amino-PEG5-t-butyl ester would show characteristic absorption bands for the N-H bonds of the amine, C-O bonds of the ether linkages in the PEG chain, and the C=O stretch of the ester group. rsc.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, especially in reversed-phase mode using C18 columns, is the primary technique for assessing the purity of Amino-PEG5-t-butyl ester and for analyzing the progress of its reactions. rsc.orgrsc.org It allows for the separation of starting materials, intermediates, and final products, enabling quantification of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction in real-time, allowing a chemist to determine when the starting material has been consumed. rsc.orgrsc.org

Flash Chromatography: This preparative technique is widely used for the purification of the compound and its derivatives on a larger scale, typically using silica (B1680970) gel as the stationary phase. rsc.orgrsc.org

Table 3. Summary of Spectroscopic and Chromatographic Analysis Techniques.

Computational Chemistry Approaches to Predict Molecular Interactions

While specific computational studies on Amino-PEG5-t-butyl ester are not widely published, its structural components are well-suited for analysis using established computational methods. These approaches can provide valuable insights into the molecule's behavior and guide the design of more effective conjugates.

Molecular Modeling and Dynamics: Computational modeling can be employed to predict the three-dimensional conformations of the PEG5 linker. For bifunctional molecules like PROTACs, the length, flexibility, and conformational preferences of the linker are critical for achieving the desired spatial arrangement of the terminal functionalities, which is essential for biological activity. precisepeg.com Molecular dynamics (MD) simulations can explore the conformational landscape of the linker in an aqueous environment, predicting its average length, flexibility, and interaction with solvent molecules. This can help rationalize the enhanced solubility conferred by the PEG chain and optimize linker length for specific applications. sigmaaldrich.commedkoo.com

Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic properties and reactivity of the molecule. For instance, calculations can determine the nucleophilicity of the amine nitrogen, predict the reaction pathway for amide bond formation, or model the transition state of the acid-catalyzed hydrolysis of the t-butyl ester. These studies provide a deeper, mechanistic understanding of the chemical transformations the linker undergoes.

Docking Studies: When Amino-PEG5-t-butyl ester is incorporated into a larger bioactive molecule, such as a PROTAC or an ADC, molecular docking simulations can predict how the entire conjugate binds to its biological targets. sigmaaldrich.combiochempeg.com These simulations can help researchers understand how the linker influences the binding affinity and orientation of the pharmacophores, providing a rational basis for optimizing the linker's attachment points and length to improve efficacy. precisepeg.com

Compound List

Table 4. List of Chemical Compounds Mentioned in the Article.

Future Perspectives and Emerging Research Directions

Expansion into Novel Bioconjugation Methodologies

The primary amine of Amino-PEG5-t-butyl ester readily reacts with carboxylic acids and activated esters, while the t-butyl protected carboxyl group can be deprotected under acidic conditions for further modification. sigmaaldrich.commedkoo.com This dual functionality is the cornerstone of its utility. Future research is expected to move beyond simple one-to-one conjugation and explore its use in creating multi-component systems. This includes developing precisely structured biomolecules where this linker can connect multiple peptides, targeting ligands, or therapeutic agents in a controlled, sequential manner.

Furthermore, its integration with bio-orthogonal chemistries, such as "click" chemistry, represents a significant area of expansion. nih.gov For instance, the deprotected carboxyl group could be functionalized with an azide (B81097) or alkyne, allowing it to be "clicked" onto other molecules with high efficiency and specificity, even within complex biological environments. This would enable the in-situ assembly of diagnostic or therapeutic complexes, opening new avenues for targeted medicine.

Integration with Advanced Synthetic Biology Tools

Synthetic biology aims to design and construct new biological parts, devices, and systems. Amino-PEG5-t-butyl ester is an ideal molecular tool for this field. Its use in creating synthetic bifunctional molecules that can bind to specific RNA and polypeptide targets is a prime example of its potential. google.com These constructs can be used to control gene expression or recruit specific proteins to a target RNA, offering a new modality for therapeutic intervention. google.com

The hydrophilic and biocompatible nature of the PEG linker is also critical for the development of artificial cellular microenvironments. sigmaaldrich.com Researchers are using PEG-based hydrogels as "blank slates" that can be functionalized with specific bioactive molecules to study and direct cell behavior. sigmaaldrich.com Amino-PEG5-t-butyl ester can serve as the crucial tether to attach growth factors, adhesion peptides (like RGD), or other signaling molecules to the hydrogel scaffold, thereby creating complex, spatially organized systems that mimic native tissue. sigmaaldrich.com

High-Throughput Screening Applications in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands or even millions of compounds. bmglabtech.comdrugtargetreview.com PEGylated molecules are frequently used in HTS workflows for developing and optimizing biologic drugs and delivery systems. nih.govrsc.org For example, HTS has been employed to screen formulations of monoclonal antibodies using PEG-induced precipitation and to optimize PEGylated lipid nanoparticles for delivering antisense oligonucleotides (ASOs). nih.govrsc.org

Amino-PEG5-t-butyl ester is a fundamental building block for generating the vast libraries of molecules required for such screening campaigns. By systematically varying the components attached to either end of the linker—be it different targeting moieties, payloads for ADCs, or E3 ligase recruiters for PROTACs—researchers can create large, diverse libraries. These libraries can then be screened to identify lead compounds with optimal activity and properties, accelerating the drug discovery pipeline. bmglabtech.comtudelft.nl

| HTS Application Area | Role of PEG Linkers / PEGylated Molecules | Research Finding |

| Formulation Development | Inducing precipitation to compare protein solubility. | An HTS method using PEG was developed to rapidly screen formulations for monoclonal antibody solubility and stability. nih.gov |

| Nucleic Acid Delivery | Component of lipid nanoparticles (LNPs) to modulate properties and efficacy. | An automated HTS workflow identified optimal PEG-lipid compositions in LNPs for enhanced gene silencing in neurons via ASOs. rsc.org |

| Purification | Modifying protein properties to enable separation. | HTS with mixed-mode resins is proposed for purifying heterogeneous mixtures of PEGylated therapeutic proteins. tudelft.nl |

Development of Smart Biomaterials with Tunable Properties

Smart biomaterials are designed to respond to specific environmental stimuli, such as changes in pH or temperature, or to exhibit precisely controlled physical properties. PEG-based hydrogels are a leading class of such materials due to their high water content, biocompatibility, and highly tunable nature. nih.govnumberanalytics.com The mechanical properties and degradation rates of these hydrogels can be precisely controlled, which is essential for applications in tissue engineering where scaffolds must match the properties of the native tissue. nih.govsigmaaldrich.comnews-medical.net

Amino-PEG5-t-butyl ester is an exemplary molecule for constructing these advanced hydrogels. Its bifunctional nature allows it to act as a cross-linker, forming the polymer network that constitutes the hydrogel. By controlling the cross-linking density and incorporating other functional monomers, researchers can tune the hydrogel's properties. nih.govsigmaaldrich.com For instance, the mechanical stiffness and gelation time of PEG-based hydrogels have been shown to be tunable by altering factors like pH and catalyst concentration during the cross-linking process. nih.gov The ability to create hydrogels with a modulus ranging from 0.3 kPa to over 15 kPa using identical precursors highlights this versatility. nih.gov

| Property | Method of Tuning | Significance in Biomaterials |

| Mechanical Stiffness | Varying cross-linking density, pH, catalyst concentration, or PEG architecture (e.g., linear vs. 4-arm star PEG). nih.govnews-medical.net | Matching the mechanical properties of target tissues is crucial for cell signaling, differentiation, and tissue regeneration. nih.gov |

| Gelation Time | Adjusting pH and catalyst concentration during oxime ligation. nih.gov | Enables rapid in-situ formation for injectable scaffolds or allows time for cell mixing before gelation. sigmaaldrich.comnews-medical.net |

| Degradability | Incorporating hydrolytically labile linkages (e.g., hydrazone) or enzyme-cleavable sequences. news-medical.net | Allows the biomaterial to degrade at an optimal rate as new tissue forms, with non-toxic byproducts. sigmaaldrich.com |

| Bio-functionality | Covalently attaching cell adhesion motifs (e.g., RGD peptides) or growth factors. sigmaaldrich.com | Overcomes the bio-inert nature of PEG to support desired cell functions like adhesion, proliferation, and differentiation. sigmaaldrich.com |

Therapeutic Advancements Beyond Current Applications

Current advanced applications for Amino-PEG5-t-butyl ester include its role as a linker in ADCs for targeted chemotherapy and in PROTACs for targeted protein degradation. biochempeg.comsigmaaldrich.com It is also a component in systems designed for the delivery of nucleic acids like ASOs. google.comrsc.org

Future therapeutic advancements will likely involve creating even more sophisticated constructs. This could include the development of "dual-drug" conjugates, where a single targeting moiety delivers two different therapeutic payloads tethered by linkers like Amino-PEG5-t-butyl ester. Another emerging area is the creation of activatable therapeutics, where the drug remains inert until it reaches the target tissue and is cleaved by a disease-specific enzyme, a process that could be engineered into the linker itself.

Furthermore, combining this linker's capabilities with the smart biomaterials discussed previously could lead to drug-eluting depots. For example, an injectable PEG hydrogel could be loaded with a therapeutic agent that is covalently attached via the Amino-PEG5-t-butyl ester linker. The hydrogel would provide sustained, localized release of the drug as the linker or hydrogel matrix slowly degrades, improving efficacy and reducing systemic side effects.

Q & A

Q. How should researchers document synthetic protocols for Amino-PEG5-t-butyl ester to ensure reproducibility?

- Guidelines : Report exact molar ratios, solvent purities, and inert atmosphere conditions. Include NMR spectra (with integration values) and HPLC chromatograms (retention times, peak areas) in supplementary materials. Provide step-by-step workflows for tert-butyl deprotection and purification (e.g., silica gel chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。